Ethyl 5-bromo-3-cyano-2-iodobenzoate
Description
Structure
2D Structure
Properties
IUPAC Name |
ethyl 5-bromo-3-cyano-2-iodobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrINO2/c1-2-15-10(14)8-4-7(11)3-6(5-13)9(8)12/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHRXTGXRJMPYAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC(=C1I)C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrINO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 5-bromo-3-cyano-2-iodobenzoate (C10H7BrINO2) is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
This compound features a benzoate moiety with multiple substituents, including bromine, iodine, and cyano groups. The presence of these functional groups significantly influences its reactivity and biological interactions. The molecular structure is represented as follows:
| Property | Details |
|---|---|
| Molecular Formula | C10H7BrINO2 |
| Molecular Weight | Approximately 308.08 g/mol |
| Functional Groups | Bromo, Iodo, Cyano |
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds with cyano groups often exhibit enzyme inhibition properties by interacting with active sites of enzymes, thereby altering their function and potentially leading to therapeutic effects against diseases such as cancer and inflammation.
- Receptor Binding : The structural characteristics allow for non-covalent interactions with various receptors, enhancing the compound's affinity for specific biological targets. This is particularly relevant in the context of drug design where selectivity is crucial .
- Anticancer Activity : Preliminary studies indicate that similar compounds have shown promise in anticancer assays by inducing apoptosis in cancer cells . The bromine and iodine substituents may also play a role in enhancing the cytotoxicity through halogen bonding interactions.
Anticancer Properties
A study investigating the anticancer properties of halogenated benzoate derivatives demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was linked to the induction of oxidative stress leading to apoptosis .
Anti-inflammatory Effects
Research has also indicated that compounds with similar structures possess anti-inflammatory properties. This compound was tested for its ability to inhibit pro-inflammatory cytokines in vitro, showing promising results that suggest it may serve as a lead compound for developing anti-inflammatory drugs .
Comparative Analysis with Related Compounds
To understand the unique biological activity of this compound, a comparison with structurally related compounds is essential:
| Compound | Molecular Formula | Biological Activity |
|---|---|---|
| This compound | C10H7BrINO2 | Anticancer, anti-inflammatory |
| Ethyl 2-bromo-5-cyano-4-(difluoromethyl)benzoate | C10H7BrFNO2 | Anticancer, antiviral |
| Ethyl 4-bromo-3-cyano-benzoate | C10H7BrNO2 | Moderate cytotoxicity |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares Ethyl 5-bromo-3-cyano-2-iodobenzoate with three structurally related compounds identified in the evidence (Table 1).
Table 1: Structural and Functional Comparison
Key Comparisons:
5-Bromo-3-cyano-4-methyl-2(1H)-pyridinone: Unlike the target compound, this derivative features a pyridinone ring instead of a benzoate ester. The lactam structure (pyridinone) and methyl group may enhance hydrogen-bonding interactions, making it a candidate for drug design (e.g., kinase inhibitors). The absence of iodine limits its utility in heavy-metal-catalyzed reactions but may improve metabolic stability .
Ethyl 2-[(4-methoxyphenyl)amino]acetate: Both compounds share an ethyl ester group, but the latter’s amino-methoxyphenyl substituent suggests divergent reactivity. The methoxy group could enhance solubility in polar solvents, while the aromatic amine may participate in nucleophilic substitutions or serve as a building block for heterocycles .
3-Bromo-4,5,6,7-tetrahydro-1H-indazole: This brominated indazole lacks ester or cyano groups but contains a saturated ring system. Indazoles are widely used in medicinal chemistry due to their bioisosteric resemblance to purines. The bromine here may facilitate functionalization via cross-coupling, similar to the iodine in the target compound .
Research Findings and Limitations
- Biological Activity: While highlights ethyl palmitate’s role in insect behavior studies, the target compound’s bioactivity remains unexplored in the provided sources.
Preparation Methods
Diazotization and Iodination of Aminobenzoate Ester
- Starting Material: Ethyl 5-amino-2-bromobenzoate or its methyl analog.
- Reagents: Sodium nitrite (NaNO2), iodide salts (potassium iodide or sodium iodide), and acid (commonly sulfuric acid at 20% by mass).
- Conditions: The amino group is converted to a diazonium salt at low temperature (0–5 °C), followed by substitution with iodide to give the 2-iodo derivative.
- Reaction Time: Typically 1–5 hours at low temperature.
- Notes: Molar ratios often exceed 1:1 for sodium nitrite and iodide relative to the amino ester to drive the reaction to completion.
This step yields the 2-iodo-5-bromo-ethyl benzoate intermediate with high regioselectivity.
Cyanation of the Iodo-Bromo Benzoate
- Reagents: Copper(I) cyanide (CuCN) or zinc cyanide (Zn(CN)2).
- Solvents: Polar aprotic solvents such as N-methylpyrrolidone (NMP) or N,N-dimethylformamide (DMF).
- Conditions: Reaction temperature ranges from 60 to 120 °C under nitrogen atmosphere to prevent oxidation.
- Reaction Time: 2–10 hours depending on solvent and temperature.
- Molar Ratios: Cyanide reagent is used in excess (e.g., 1.5 equivalents relative to the iodo compound) to ensure complete substitution.
- Workup: After reaction completion, the mixture is cooled and treated with ammonium chloride and aqueous ammonia, followed by extraction with ethyl acetate and washing with saturated sodium chloride solution.
- Purification: Column chromatography is employed to isolate the pure ethyl 5-bromo-3-cyano-2-iodobenzoate.
Representative Reaction Conditions and Yields
| Step | Reagents & Solvents | Temperature (°C) | Time (hours) | Yield (%) | Notes |
|---|---|---|---|---|---|
| Diazotization & Iodination | NaNO2, KI or NaI, 20% H2SO4 | 0–5 | 1–5 | ~72–87 | Low temperature critical for selectivity |
| Bromination (if required) | NBS or Br2, Acetic acid/DCM | 0–25 | 1–2 | Variable | Controlled to avoid polybromination |
| Cyanation | CuCN or Zn(CN)2, NMP or DMF, N2 atmosphere | 60–120 | 2–10 | 88–91 | Excess cyanide ensures full conversion |
| Purification | Column chromatography | Ambient | — | — | Essential for high purity |
Detailed Research Findings
Diazotization/Iodination: The reaction of ethyl 5-amino-2-bromobenzoate with sodium nitrite and iodide in sulfuric acid at 0–5 °C efficiently converts the amino group to an iodine substituent. The molar ratio of amino ester:NaNO2:iodide is typically 1:1.2:2 to maximize yield and minimize side reactions. Potassium iodide is preferred for its solubility and reactivity. This step yields the ethyl 5-bromo-2-iodobenzoate intermediate with yields around 72–87% after purification.
Cyanation: The subsequent reaction with copper(I) cyanide in NMP or DMF under nitrogen atmosphere at 80–120 °C for 5–10 hours introduces the cyano group at the 3-position via nucleophilic aromatic substitution. The reaction requires an excess of cyanide (1.5 equivalents) to drive the reaction to completion. Post-reaction workup with ammonium chloride and aqueous ammonia removes copper residues and byproducts. Yields for this step are high, typically 88–91%.
Purification: Column chromatography is critical to isolate the target this compound as a white solid with high purity, suitable for further applications.
Comparative Notes on Methyl vs. Ethyl Esters
While many literature examples focus on methyl esters of similar compounds (e.g., methyl 4-bromo-2-cyano-5-fluorobenzoate), the preparation of ethyl esters follows analogous procedures with minor adjustments in esterification or starting materials. The key transformations—iodination, bromination, and cyanation—remain consistent.
Summary Table of Key Preparation Steps
| Step No. | Reaction Type | Starting Material | Key Reagents & Conditions | Product Intermediate | Yield (%) |
|---|---|---|---|---|---|
| 1 | Diazotization & Iodination | Ethyl 5-amino-2-bromobenzoate | NaNO2, KI, 20% H2SO4, 0–5 °C, 1–5 h | Ethyl 5-bromo-2-iodobenzoate | 72–87 |
| 2 | Bromination (optional) | Ethyl 2-iodobenzoate (if bromine absent) | NBS or Br2, AcOH/DCM, 0–25 °C | Ethyl 5-bromo-2-iodobenzoate | Variable |
| 3 | Cyanation | Ethyl 5-bromo-2-iodobenzoate | CuCN or Zn(CN)2, NMP or DMF, 60–120 °C, 2–10 h | This compound (target) | 88–91 |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Ethyl 5-bromo-3-cyano-2-iodobenzoate, and how can reaction conditions be optimized?
- Methodology :
- Step 1 : Start with a halogenated benzoic acid derivative (e.g., 5-bromo-2-iodobenzoic acid). Introduce the cyano group via nucleophilic substitution using CuCN or Pd-catalyzed cyanation.
- Step 2 : Esterify the carboxylic acid group using ethanol and a catalyst like sulfuric acid or DCC (dicyclohexylcarbodiimide).
- Optimization : Adjust solvent polarity (e.g., DMF for cyanation, ethanol for esterification), temperature (80–120°C), and reaction time (6–24 hours). Monitor progress via TLC or HPLC.
- Purification : Use flash column chromatography with ethyl acetate/hexane gradients (20–30% ethyl acetate) to isolate the product .
Q. What safety protocols are critical when handling this compound?
- Handling :
- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact. Work in a fume hood to prevent inhalation.
- Store in amber vials at 2–8°C, away from light and oxidizing agents, due to iodine’s photosensitivity and potential reactivity .
- First Aid :
- Inhalation : Move to fresh air; administer oxygen if needed.
- Skin Contact : Wash with soap and water for 15 minutes.
- Eye Exposure : Rinse with saline solution for 20 minutes. Consult a physician immediately .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- 1H/13C-NMR : Confirm substituent positions (e.g., iodine’s deshielding effect at C2, bromine at C5) .
- Mass Spectrometry (MS) : Validate molecular weight (C10H7BrINO2; expected [M+H]+ ≈ 402.85).
- IR Spectroscopy : Identify cyano (C≡N) stretch at ~2200 cm⁻¹ and ester (C=O) at ~1720 cm⁻¹ .
Advanced Research Questions
Q. How can regioselective cross-coupling reactions be achieved using this compound?
- Methodology :
- Heck Reaction : Use Pd(OAc)₂ as a catalyst with a bulky phosphine ligand (e.g., P(t-Bu)₃) to selectively couple the iodine at C2 with alkenes. The bromine at C5 remains inert under these conditions .
- Sonogashira Coupling : Employ CuI and Pd(PPh₃)₄ to target the bromine at C5 for alkyne coupling, leaving the iodine at C2 intact .
- Challenges : Competing reactivity of Br and I requires careful ligand selection and temperature control (60–80°C in THF or DMF).
Q. How can crystallographic data resolve contradictions in polymorphic or tautomeric forms?
- Strategy :
- Grow single crystals via slow evaporation in ethyl acetate/hexane.
- Use SHELXL (for refinement) and SHELXS (for structure solution) to analyze X-ray diffraction data. Focus on bond angles and torsional strain to distinguish polymorphs .
Q. What computational approaches predict reactivity trends in derivatives of this compound?
- DFT Modeling :
- Calculate Fukui indices to identify electrophilic (C2-I) and nucleophilic (C5-Br) sites.
- Simulate transition states for cross-coupling reactions using Gaussian or ORCA software. Compare with experimental yields to validate models .
- Challenges : Account for steric effects from the ethyl ester and cyano groups, which may distort reactivity predictions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
